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Executive Summary

Solithromycin, a fourth-generation macrolide and the first fluoroketolide antibiotic, has been
developed for the treatment of community-acquired bacterial pneumonia (CABP). Its pre-
clinical safety and toxicology profile has been extensively evaluated to characterize potential
risks prior to clinical use. This document provides a comprehensive overview of the non-clinical
toxicology studies conducted on solithromycin, with a focus on hepatotoxicity, reproductive
and developmental toxicity, genetic toxicity, and cardiovascular safety. The primary organ of
toxicity identified in pre-clinical animal studies was the liver.[1] No evidence of mutagenicity or
teratogenicity was observed.

General Toxicology

Repeat-dose toxicity studies in both rodent and non-rodent species identified the liver as the
primary target organ for solithromycin-related toxicity.

Key Findings from Repeat-Dose Toxicity Studies
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Species Duration Route Key Observations

Biliary inflammation,
centrilobular

Rat 4 weeks Oral ) )
necrosis/degeneration

, and mortality.[1]

Weight loss,
centrilobular
hepatocellular
Monkey 13 weeks Oral vacuolation, Kupffer
cell hyperplasia, and
moderate increases in
AST, ALT, and GGT.[1]

Hepatotoxicity

The most significant toxicological finding in pre-clinical studies was hepatotoxicity.[1]

Mechanism of Hepatotoxicity

In vitro and in vivo studies suggest a multi-faceted mechanism for solithromycin-induced liver

injury:

e Mitochondrial Dysfunction: Solithromycin has been shown to be an inhibitor of the
mitochondrial electron transport chain (ETC). This can lead to decreased ATP production
and increased production of reactive oxygen species (ROS), causing cellular damage.

e Oxidative Stress: In vitro assays demonstrated that solithromycin can induce oxidative
stress in a concentration-dependent manner.

e Phospholipidosis: Like other macrolides, solithromycin induces phospholipidosis,
characterized by the accumulation of phospholipids within lysosomes.[2] This is thought to
occur through the inhibition of lysosomal phospholipase Al.[2] While the direct toxicological
consequence of phospholipidosis is debated, it is a consistent finding in repeat-dose animal
studies.[2]
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Proposed Mechanistic Pathway of Solithromycin-Induced Hepatotoxicity.

Reproductive and Developmental Toxicology

A comprehensive set of studies was conducted to evaluate the potential effects of

solithromycin on fertility, embryo-fetal development, and pre- and postnatal development.

Summary of Reproductive and Developmental Toxicity

Findings
) Highest Dose o
Study Type Species Key Findings
Tested (NOAEL)
Fertility and Early
) No effect on male or
Embryonic Rat 220 mg/kg/day -
female fertility.[2]
Development
Embryo-Fetal No evidence of
Rat 220 mg/kg/day ]
Development teratogenic effects.[2]
Embryo-Fetal ) No evidence of
Rabbit 200 mg/kg/day )
Development teratogenic effects.[2]
Decreased pup weight
during the pre-
weaning period, likely
Pre- and Postnatal 200 mg/kg/day
Rat secondary to reduced

Development (Maternal)
maternal food
consumption at this
dose.[2]
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Experimental Protocols

 Fertility and Early Embryonic Development (Rat): Male and female rats were administered
solithromycin prior to and during mating, and females were dosed through implantation.
Endpoints evaluated included mating performance, fertility indices, and early embryonic
development.

o Embryo-Fetal Development (Rat and Rabbit): Pregnant rats and rabbits were administered
solithromycin during the period of organogenesis. Fetuses were examined for external,
visceral, and skeletal malformations.

» Pre- and Postnatal Development (Rat): Pregnant rats were dosed from implantation through
lactation. Maternal health, parturition, and pup viability, growth, and development were

assessed.
Fertility & Early Embryonic Development Embryo-Fetal Development Pre- and Postnatal Development
(Dosing (Pre-mating, Mating, Implantationa Dosing (Organogenesis) Gosing (Implantation through LactationD
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Workflow for Reproductive and Developmental Toxicity Studies.

Genetic Toxicology

Solithromycin was evaluated in a standard battery of in vitro and in vivo genetic toxicology
assays to assess its potential for mutagenicity and clastogenicity.

Summary of Genetic Toxicology Findings
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Assay Test System Result
Bacterial Reverse Mutation o ) )
S. typhimurium, E. coli Negative
Assay
Mouse Lymphoma Forward .
) L5178Y TK+/- cells Negative
Mutation Assay
Chromosomal Aberration Human peripheral blood ]
Negative
Assay lymphocytes
In vivo Micronucleus Test Rat bone marrow Negative

Finding: Solithromycin did not show evidence of mutagenic or clastogenic effects in any of the

four genetic toxicity studies conducted.[2]

Experimental Protocols

o Bacterial Reverse Mutation Assay (Ames Test): Various strains of Salmonella typhimurium

and Escherichia coli were exposed to solithromycin with and without metabolic activation to

detect point mutations.

e Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were used to detect forward

mutations at the thymidine kinase (TK) locus.

o Chromosomal Aberration Assay: Human peripheral blood lymphocytes were treated with

solithromycin to assess for structural chromosomal damage.

¢ In Vivo Micronucleus Test: Rats were administered solithromycin, and bone marrow cells

were analyzed for the presence of micronuclei, an indicator of chromosomal damage.

Cardiovascular Toxicology

The potential for QT interval prolongation, a known class effect of some macrolides, was

investigated for solithromycin.

Key Findings
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o Athorough QT/QTc study in healthy volunteers demonstrated that solithromycin does not
cause clinically significant QT interval prolongation at therapeutic and supratherapeutic
doses.

« In vitro studies showed no significant inhibition of key cardiac ion channels, including
hNav1.5, hCavl.2, and hHCN4, which are involved in cardiac repolarization and conduction.

[2]

Conclusions

The pre-clinical toxicology profile of solithromycin is characterized by dose- and duration-
dependent hepatotoxicity, which appears to be mediated through mitochondrial dysfunction and
phospholipidosis. Importantly, solithromycin was not found to be mutagenic, clastogenic, or
teratogenic in a comprehensive set of non-clinical safety studies. No significant cardiovascular
risks were identified. These findings, particularly the hepatotoxicity, were a key consideration in
the clinical development and regulatory review of solithromycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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